
(2-Ethyl-1,3-thiazol-4-yl)methanol
Overview
Description
(2-Ethyl-1,3-thiazol-4-yl)methanol is an organic compound with the molecular formula C6H9NOS. It is a thiazole derivative, characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanol typically involves the reaction of 2-ethylthiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1,3-thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(2-Ethyl-1,3-thiazol-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (2-Ethyl-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of (2-Ethyl-1,3-thiazol-4-yl)methanol, known for its aromaticity and diverse biological activities.
2-Methyl-1,3-thiazol-4-yl)methanol: A similar compound with a methyl group instead of an ethyl group, exhibiting similar but slightly different biological activities.
4-Methyl-1,3-thiazol-2-yl)methanol: Another thiazole derivative with a different substitution pattern, leading to unique chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl group at the 2-position of the thiazole ring influences its interaction with molecular targets, making it a valuable compound for various research applications .
Biological Activity
(2-Ethyl-1,3-thiazol-4-yl)methanol is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The molecular formula for this compound is CHNOS, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications.
The compound features a thiazole ring that contributes to its reactivity and interaction with biological targets. Its structure includes an ethyl group at the 2-position, which influences its biological activity compared to other thiazole derivatives. The compound is primarily synthesized through multi-step processes in a laboratory setting, often involving reagents such as lithium aluminum hydride for reduction or potassium permanganate for oxidation.
Anticancer Potential
Recent research has highlighted the cytotoxic effects of thiazole derivatives against human cancer cell lines. In vitro studies have evaluated the cytotoxic activity of various thiazole compounds against liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cell lines using the MTT assay. These studies suggest that compounds with similar structural features to this compound could possess anticancer properties .
Cell Line | IC (µM) | Compound Type |
---|---|---|
HepG2 | 15.5 | Thiazole derivative |
HT-29 | 20.3 | Thiazole derivative |
MCF-7 | 18.7 | Thiazole derivative |
Enzyme Inhibition
Thiazoles are known to inhibit various enzymes, including those involved in metabolic pathways. For example, some derivatives have been identified as effective inhibitors of tyrosinase, an enzyme critical in melanin production. This property suggests that this compound may also modulate enzyme activities relevant to pigmentation disorders .
Case Studies
Although direct studies on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for similar applications.
- Cytotoxicity Against Cancer Cells : Research evaluating various thiazole derivatives indicated promising results in inhibiting cancer cell proliferation, with some compounds achieving IC values lower than standard chemotherapeutic agents .
- Enzyme Inhibition Studies : Investigations into the inhibition of tyrosinase by thiazole compounds showed that structural modifications could enhance inhibitory potency, indicating potential for developing new skin-whitening agents or treatments for hyperpigmentation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Ethyl-1,3-thiazol-4-yl)methanol?
The synthesis typically involves Hantzsch thiazole synthesis or condensation reactions starting with ethyl derivatives. For example, analogous compounds are synthesized by refluxing ethyl esters (e.g., ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate) with hydrazine hydrate in methanol, yielding intermediates like acetohydrazides . Key steps include:
- Solvent selection : Methanol is commonly used for its polarity and boiling point (60–65°C), facilitating controlled reflux .
- Reaction time : 2–3 hours under reflux to ensure complete conversion .
- Purification : Cold n-hexane washes and air-drying yield purified solids (e.g., 90% yield in similar syntheses) .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
- Spectroscopy :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., thiazole ring signals at δ 6.5–8.5 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 143–205) validate molecular weight .
Q. What chemical reactions are feasible for this compound?
The compound undergoes:
- Oxidation : The methanol group converts to aldehyde or carboxylic acid derivatives using oxidizing agents like KMnO₄ .
- Reduction : Catalytic hydrogenation reduces the thiazole ring or ethyl substituents .
- Substitution : Electrophilic aromatic substitution on the thiazole ring (e.g., halogenation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Systematic optimization involves:
- Temperature control : Higher temperatures (70–80°C) accelerate reaction kinetics but risk side products .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst screening : Bases like triethylamine improve acyl chloride coupling efficiency (e.g., 85–95% yields in analogous syntheses) .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Contradictions arise from polymorphism or solvent effects . Mitigation strategies include:
- Multi-technique validation : Cross-check NMR, MS, and X-ray data .
- Computational modeling : Density Functional Theory (DFT) predicts spectroscopic profiles and validates experimental results .
- Stress testing : Forced degradation (e.g., acidic/alkaline hydrolysis) identifies stable conformers .
Q. What computational methods are effective for modeling interactions with biological targets?
Advanced methods include:
- Molecular docking : Predicts binding affinity to enzymes (e.g., tyrosinase or urease) by simulating ligand-protein interactions .
- Molecular Dynamics (MD) : Analyzes stability of ligand-receptor complexes over time .
- QSAR studies : Correlates substituent effects (e.g., ethyl vs. methyl groups) with bioactivity .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
SAR strategies involve:
- Substituent variation : Replacing the ethyl group with bulkier alkyl chains (e.g., propyl) to modulate lipophilicity and membrane permeability .
- Functional group addition : Introducing electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity .
- Biological testing : Comparative assays (e.g., IC₅₀ values for enzyme inhibition) quantify activity changes .
Properties
IUPAC Name |
(2-ethyl-1,3-thiazol-4-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-2-6-7-5(3-8)4-9-6/h4,8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZHQRCFCRJSTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937663-77-9 | |
Record name | (2-ethyl-1,3-thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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